solubility and stability of 4-Nitro-1h-pyrazole-3-carbonyl chloride
solubility and stability of 4-Nitro-1h-pyrazole-3-carbonyl chloride
Part 1: Executive Summary
4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS: 518990-55-1) is a critical electrophilic building block used in the synthesis of pyrazole-based pharmaceuticals and agrochemicals. While pyrazole-3-carbonyl chlorides are noted in the literature for being "remarkably stable" compared to other heterocyclic acid chlorides, this stability is relative. The compound remains a moisture-sensitive electrophile that undergoes rapid hydrolysis to its parent acid (4-nitro-1H-pyrazole-3-carboxylic acid) upon exposure to atmospheric moisture or protic solvents.
This guide provides a standardized protocol for the handling, solubilization, and storage of this compound to prevent investigating "ghost" degradation products in downstream assays.
Part 2: Chemical Identity & Physicochemical Profile
Core Identity
-
IUPAC Name: 4-Nitro-1H-pyrazole-3-carbonyl chloride[1]
-
Molecular Formula: C
H ClN O [1] -
Physical State: Typically an off-white to yellow crystalline solid.
Tautomerism Alert
Researchers must be aware of the annular tautomerism characteristic of N-unsubstituted pyrazoles. In solution, the proton on the nitrogen is mobile, making the 3- and 5-positions equivalent.
-
Nomenclature: Often listed as 4-nitro-1H-pyrazole-5-carbonyl chloride in databases. These are the same chemical entity unless the N1 position is substituted (e.g., with a methyl group).
Solubility & Solvent Compatibility
The solubility profile is dictated by the compound's dual nature: a polar nitro-pyrazole core and a reactive acyl chloride tail.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Compatibility | Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Recommended. Excellent solubility. Ideal for acylation reactions. Must be anhydrous. |
| Ethers | THF, 1,4-Dioxane, MTBE | High | Recommended. Good solubility. THF must be free of peroxides and water. |
| Polar Aprotic | Acetonitrile (MeCN) | Medium | Recommended. Good for reactions; ensure MeCN is "HPLC Grade" and dried. |
| Amides | DMF, DMAc | Caution | Use with Care. Can react with acid chlorides to form Vilsmeier-Haack type intermediates (reactive iminium salts). |
| Protic | Water, Methanol, Ethanol | PROHIBITED | Incompatible. Rapid hydrolysis/solvolysis occurs. Converts chloride to acid or ester. |
| Basic | Pyridine, Triethylamine | Reactive | Used as scavengers (bases) in reactions, not as storage solvents. Forms acyl-ammonium salts. |
Part 3: Stability & Degradation Mechanisms
Hydrolytic Instability
The primary degradation pathway is hydrolysis. Unlike the parent acid, the chloride is highly susceptible to nucleophilic attack by water.
-
Mechanism: Water attacks the carbonyl carbon, displacing chloride (as HCl) and reforming the carboxylic acid.
-
Impact: The formation of HCl autocatalyzes further degradation and can damage acid-sensitive moieties in complex substrates.
Thermal Stability
The nitro group at the 4-position imparts thermal sensitivity. While the acid chloride is generally stable at room temperature under inert atmosphere, heating above 60°C (especially in a closed system) poses a risk of energetic decomposition due to the nitro-pyrazole core.
Visualization: Degradation & Reactivity Pathways
The following diagram maps the critical stability checkpoints and reaction pathways.
Caption: Figure 1. Reactivity network showing the activation of the parent acid, the critical moisture sensitivity of the chloride, and the derivatization pathway for quality control.
Part 4: Handling & Storage Protocols
Storage Protocol (The "Cold & Dry" Rule)
To maximize shelf life, adhere to the following strict conditions:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate at 2–8°C . For long-term (>1 month), store at -20°C .
-
Container: Glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.
Experimental Handling Workflow
Do not weigh this compound on an open bench on a humid day.
Caption: Figure 2. Decision tree for handling moisture-sensitive acid chlorides based on environmental humidity.
Part 5: Experimental Procedures
Synthesis (In Situ Generation)
Why: Isolating the solid chloride is risky. Generating it in situ is the industry standard for reliability.
-
Suspend: 1.0 eq of 4-Nitro-1H-pyrazole-3-carboxylic acid in anhydrous Toluene or DCM.
-
Activate: Add 1.5 eq Thionyl Chloride (SOCl
) and a catalytic drop of DMF. -
Reflux: Heat to reflux (or 40°C for DCM) for 2–4 hours. Evolution of SO
and HCl gas indicates reaction progress. -
Concentrate: Remove solvent and excess SOCl
under reduced pressure (rotary evaporator with a base trap). -
Chase: Add fresh toluene and re-evaporate twice to remove trace thionyl chloride (azeotropic removal).
-
Result: The residue is the crude acid chloride, ready for immediate redissolution and coupling.
Quality Control (The Methanolysis Test)
Why: You cannot inject an acid chloride into an LCMS (water/methanol mobile phase will hydrolyze it on-column, showing the acid peak). You must derivatize it first.
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Sample: Take ~5 mg of the acid chloride.
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Quench: Add 1 mL of HPLC-grade Methanol.
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Wait: Allow to stand for 5 minutes (forms the Methyl Ester).
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Analyze: Inject into HPLC/LCMS.
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Target Peak: Methyl 4-nitro-1H-pyrazole-3-carboxylate.
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Impurity Peak: 4-Nitro-1H-pyrazole-3-carboxylic acid (indicates the chloride had already hydrolyzed before methanol addition).
-
References
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Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7).[4][5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 518990-55-1|4-Nitro-1H-pyrazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]
- 4. CAS 5334-40-7 | 4-Nitro-1H-pyrazole-3-carboxylic acid - Synblock [synblock.com]
- 5. 5334-40-7|4-Nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
